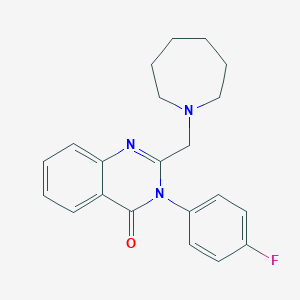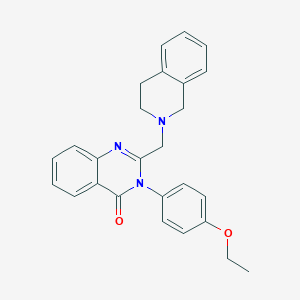![molecular formula C18H20N2O3 B289298 Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide](/img/structure/B289298.png)
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide, also known as SM-19712, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its ability to bind to the active site of HDACs, inhibiting their activity. This leads to changes in gene expression, which can have a variety of downstream effects.
Biochemical and Physiological Effects
In addition to its effects on HDACs, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its effects may be specific to certain cell types or tissues, which could limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide. One area of interest is its potential use in the treatment of cancer, due to its ability to inhibit HDACs. Other potential applications include the treatment of inflammatory diseases and the development of new drugs targeting specific kinases. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methyl-piperidine-1-carbonyl)-phenyl-amine to form the final product, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide.
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21) |
InChI-Schlüssel |
FHCLWUVUPLMYKC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)


![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)